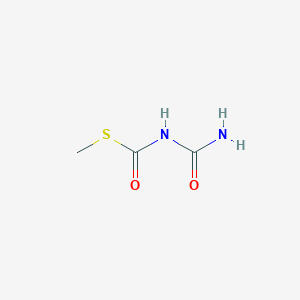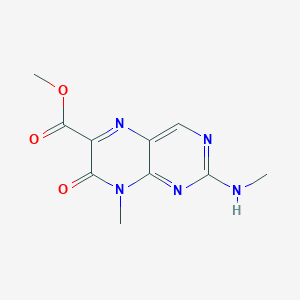
Methyl 8-methyl-2-(methylamino)-7-oxopteridine-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 8-methyl-2-(methylamino)-7-oxopteridine-6-carboxylate is a complex organic compound with a unique structure that includes a pteridine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-methyl-2-(methylamino)-7-oxopteridine-6-carboxylate typically involves the reaction of specific precursors under controlled conditions. One common method involves the cyanoacetylation of amines, where methyl cyanoacetate is reacted with different amines without solvent at room temperature . This method is versatile and economical, allowing for the preparation of various cyanoacetamide derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 8-methyl-2-(methylamino)-7-oxopteridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions may produce various substituted pteridine derivatives.
Applications De Recherche Scientifique
Methyl 8-methyl-2-(methylamino)-7-oxopteridine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Methyl 8-methyl-2-(methylamino)-7-oxopteridine-6-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can affect various biochemical processes, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pteridine derivatives and cyanoacetamide derivatives. Examples include:
- 2-methylamino-4-oxo-6,7-dihydro-1H-pteridine-6-carboxylate
- 8-methyl-2-(methylamino)-7-oxopteridine-6-carboxamide
Uniqueness
Methyl 8-methyl-2-(methylamino)-7-oxopteridine-6-carboxylate is unique due to its specific structure and the presence of both methyl and methylamino groups
Propriétés
Numéro CAS |
31937-20-9 |
|---|---|
Formule moléculaire |
C10H11N5O3 |
Poids moléculaire |
249.23 g/mol |
Nom IUPAC |
methyl 8-methyl-2-(methylamino)-7-oxopteridine-6-carboxylate |
InChI |
InChI=1S/C10H11N5O3/c1-11-10-12-4-5-7(14-10)15(2)8(16)6(13-5)9(17)18-3/h4H,1-3H3,(H,11,12,14) |
Clé InChI |
QYFHDVYUGZKSGB-UHFFFAOYSA-N |
SMILES canonique |
CNC1=NC=C2C(=N1)N(C(=O)C(=N2)C(=O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


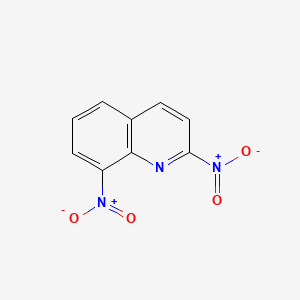
![2,6-Dichloro-N-{[4-(trifluoromethyl)phenyl]carbamoyl}benzamide](/img/structure/B14675523.png)
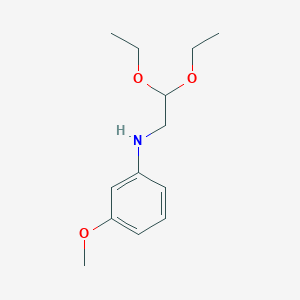
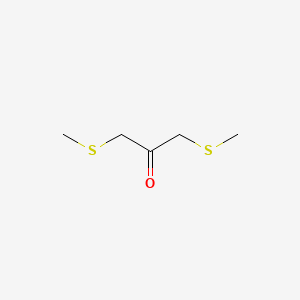
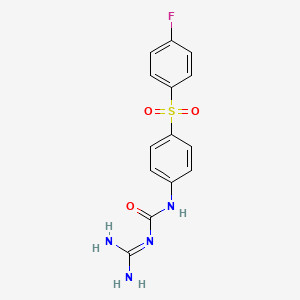
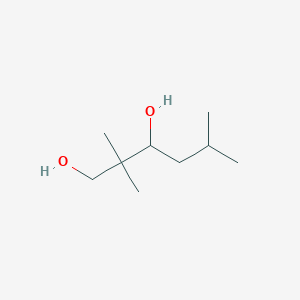
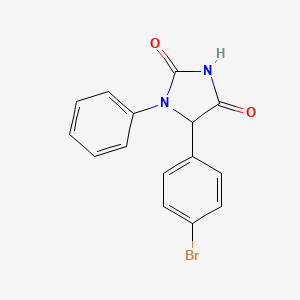

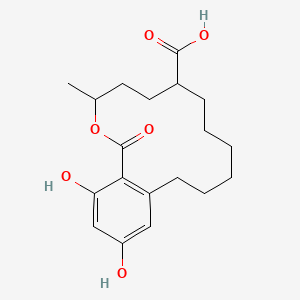
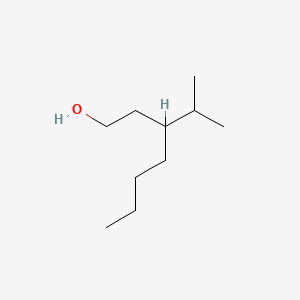
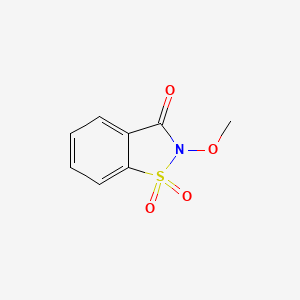
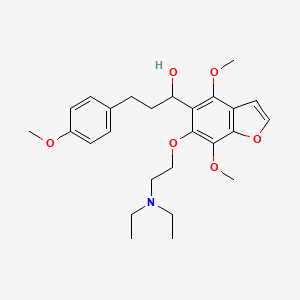
![(1Z)-1-[(E)-3-phenylprop-2-enylidene]indene](/img/structure/B14675580.png)
